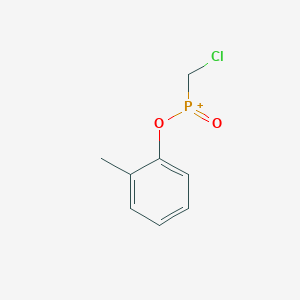
(Chloromethyl)(2-methylphenoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(2-methylphenoxy)oxophosphanium is an organophosphorus compound with the molecular formula C8H10ClO2P It is characterized by the presence of a chloromethyl group, a 2-methylphenoxy group, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(2-methylphenoxy)oxophosphanium typically involves the reaction of 2-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloromethyl methyl ether to yield the desired product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(2-methylphenoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Azides or nitriles, depending on the nucleophile used
Scientific Research Applications
(Chloromethyl)(2-methylphenoxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (Chloromethyl)(2-methylphenoxy)oxophosphanium involves its interaction with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The oxophosphanium moiety can act as a Lewis acid, facilitating reactions with electron-rich species. Molecular targets and pathways include:
Enzymes: Potential inhibition or modification of enzyme activity
Receptors: Binding to specific receptors in biological systems
Comparison with Similar Compounds
Similar Compounds
- (Chloromethyl)phenylphosphine oxide
- (Chloromethyl)diphenylphosphine oxide
- (Chloromethyl)triethylphosphonium chloride
Uniqueness
(Chloromethyl)(2-methylphenoxy)oxophosphanium is unique due to the presence of the 2-methylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective reactivity is required.
Properties
CAS No. |
111115-36-7 |
|---|---|
Molecular Formula |
C8H9ClO2P+ |
Molecular Weight |
203.58 g/mol |
IUPAC Name |
chloromethyl-(2-methylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C8H9ClO2P/c1-7-4-2-3-5-8(7)11-12(10)6-9/h2-5H,6H2,1H3/q+1 |
InChI Key |
UAUONINSKXNMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O[P+](=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)

![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
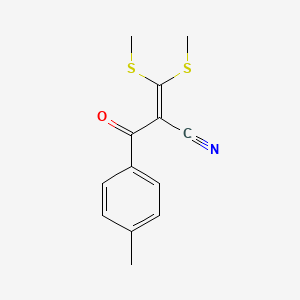
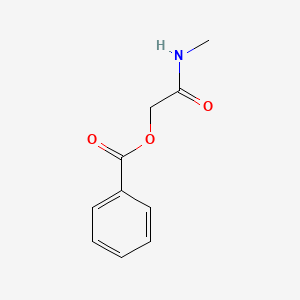
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)



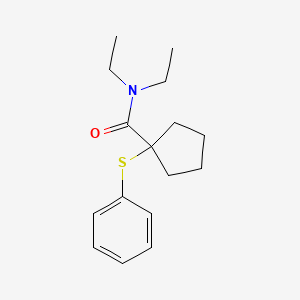
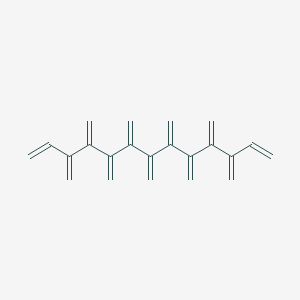
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
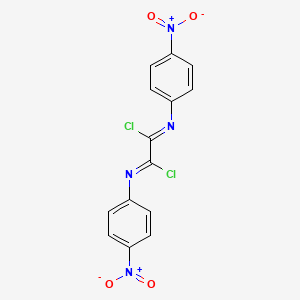
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
